molecular formula C20H23ClN2O6S2 B3410747 8-((4-Chlorophenyl)sulfonyl)-4-((4-methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane CAS No. 898452-97-6

8-((4-Chlorophenyl)sulfonyl)-4-((4-methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane

Cat. No.: B3410747
CAS No.: 898452-97-6
M. Wt: 487 g/mol
InChI Key: WQQCKDGSWPRTMQ-UHFFFAOYSA-N
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Description

8-((4-Chlorophenyl)sulfonyl)-4-((4-methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane is a spirocyclic compound featuring a 1-oxa-4,8-diazaspiro[4.5]decane core substituted with two distinct sulfonyl groups: a 4-chlorophenylsulfonyl moiety at position 8 and a 4-methoxyphenylsulfonyl group at position 2. Its molecular formula is C₂₄H₂₄ClN₂O₆S₂, with a molecular weight of approximately 553.08 g/mol.

Properties

IUPAC Name

8-(4-chlorophenyl)sulfonyl-4-(4-methoxyphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O6S2/c1-28-17-4-8-19(9-5-17)31(26,27)23-14-15-29-20(23)10-12-22(13-11-20)30(24,25)18-6-2-16(21)3-7-18/h2-9H,10-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQQCKDGSWPRTMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCOC23CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 8-((4-Chlorophenyl)sulfonyl)-4-((4-methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane , identified by its CAS number 898452-97-6 , is a member of the diazaspirocyclic class of compounds. This article reviews its biological activity, particularly focusing on its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

This compound has the molecular formula C20H23ClN2O6S2C_{20}H_{23}ClN_{2}O_{6}S_{2} and a molecular weight of 487.0 g/mol . The structure contains two sulfonyl groups attached to phenyl rings, which are significant for its biological activity.

PropertyValue
Molecular FormulaC20H23ClN2O6S2
Molecular Weight487.0 g/mol
CAS Number898452-97-6

Research indicates that compounds similar to 8-((4-Chlorophenyl)sulfonyl)-4-((4-methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane exhibit a range of biological activities, particularly as antihypertensive agents. Studies have shown that these compounds can inhibit soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of epoxyeicosatrienoic acids (EETs), which are known to regulate vascular tone and blood pressure.

Antihypertensive Effects

A notable study demonstrated that derivatives based on the diazaspiro[4.5]decane scaffold exhibit significant antihypertensive effects in spontaneously hypertensive rats (SHR). The oral administration of these compounds resulted in a reduction in mean blood pressure, indicating their potential as therapeutic agents for hypertension management .

Case Studies

  • Antihypertensive Activity : A series of compounds derived from the diazaspiro framework were tested for their ability to lower blood pressure in SHR models. The most active derivatives exhibited substantial reductions in systolic blood pressure, suggesting a strong correlation between structural modifications and biological efficacy .
  • Inhibition of sEH : Docking studies have shown that modifications around the spirocyclic core can enhance binding affinity to sEH, thereby increasing inhibitory potency. This suggests that structural optimization is crucial for developing effective antihypertensive agents .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure and Substituent Variations

The compound shares its 1-oxa-4,8-diazaspiro[4.5]decane core with analogs such as 4-[(4-Methoxyphenyl)sulfonyl]-8-(methylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane (). Key differences lie in the sulfonyl substituents:

  • Target compound : 4-Chlorophenyl (electron-withdrawing) and 4-methoxyphenyl (electron-donating) groups.
  • analog: Methylsulfonyl (simpler, non-aromatic) and 4-methoxyphenyl groups.

These substituent variations impact electronic properties, solubility, and steric bulk. The chloro group in the target compound may enhance electrophilicity and binding to hydrophobic pockets, whereas the methylsulfonyl group in the analog reduces aromatic interactions but improves metabolic stability .

Pharmacological Profiles of Related Diazaspiro Compounds

describes 8-phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione (13) and its 3-chlorophenyl analog (14) . Although these lack the oxa-diaza core, they demonstrate how spirocyclic systems with aryl/heteroaryl substituents exhibit affinity for serotonin or dopamine receptors. The target compound’s sulfonyl groups may similarly engage in hydrogen bonding or π-stacking, but its lack of a piperazine moiety could limit CNS penetration compared to compounds .

Physicochemical Properties and Solubility

A comparative analysis of key properties is summarized below:

Property Target Compound Analog Compound (14)
Molecular Formula C₂₄H₂₄ClN₂O₆S₂ C₁₅H₂₂N₂O₆S₂ C₂₇H₂₈ClN₃O₄
Molecular Weight (g/mol) 553.08 390.47 502.04
Key Substituents 4-ClPhSO₂, 4-MeOPhSO₂ 4-MeOPhSO₂, MeSO₂ 3-ClPh-piperazine, phenyl
LogP (Predicted) ~3.5 (moderate lipophilicity) ~1.8 (higher polarity) ~4.2 (high lipophilicity)
Aqueous Solubility Low (sulfonyl groups) Moderate (methylsulfonyl) Very low (piperazine)

Q & A

Basic: What synthetic methodologies are recommended for synthesizing 8-((4-Chlorophenyl)sulfonyl)-4-((4-methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane?

Methodological Answer:
The synthesis typically involves multi-step organic reactions, starting with the formation of a spirocyclic intermediate via condensation and cyclization. For example:

Core Formation : Use piperidone or morpholine derivatives to construct the 1-oxa-4,8-diazaspiro[4.5]decane core through acid-catalyzed cyclization .

Sulfonylation : Introduce the 4-chlorophenyl and 4-methoxyphenyl sulfonyl groups sequentially via nucleophilic substitution under anhydrous conditions. Optimize reaction time and temperature (e.g., 0–5°C for sulfonyl chloride addition) to minimize side reactions .

Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (using ethanol/water) to isolate the final product .

Basic: How can the purity and structural integrity of this compound be validated post-synthesis?

Methodological Answer:
Use a combination of analytical techniques:

  • HPLC : Assess purity (>95%) with a C18 column, UV detection at 254 nm, and acetonitrile/water mobile phase .
  • NMR Spectroscopy : Confirm structural integrity via characteristic signals (e.g., sulfonyl group protons at δ 7.5–8.0 ppm in 1^1H NMR; spiro carbon signals at 60–70 ppm in 13^{13}C NMR) .
  • Mass Spectrometry : Verify molecular weight (expected [M+H]+^+ ~527 g/mol) using ESI-MS .

Advanced: What strategies optimize the yield of the spirocyclic core during synthesis?

Methodological Answer:
Key factors include:

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates during cyclization .
  • Catalysis : Employ Lewis acids (e.g., ZnCl2_2) to accelerate ring closure .
  • Temperature Control : Maintain low temperatures (e.g., -10°C) during critical steps to prevent dimerization .
  • Intermediate Trapping : Isolate and characterize intermediates (e.g., via TLC or FTIR) to troubleshoot low yields .

Advanced: How do substituents on the aromatic rings influence the compound’s biological activity?

Methodological Answer:
Structure-activity relationship (SAR) studies on similar compounds suggest:

  • 4-Chlorophenyl Group : Enhances lipophilicity and target binding (e.g., enzyme inhibition via halogen bonding) .
  • 4-Methoxyphenyl Group : Modulates electron density, potentially improving metabolic stability .
  • Experimental Design : Compare analogs in enzyme inhibition assays (e.g., IC50_{50} values against kinases) and logP measurements to correlate substituents with activity .

Advanced: How can researchers resolve contradictions in reported bioactivity data for related diazaspiro compounds?

Methodological Answer:
Address discrepancies by:

  • Assay Standardization : Replicate experiments under controlled conditions (e.g., fixed ATP concentrations in kinase assays) .
  • Data Cross-Validation : Compare results across multiple models (e.g., in vitro vs. cell-based assays) .
  • Meta-Analysis : Use computational tools (e.g., PubChem BioActivity Data) to identify trends in IC50_{50} values and adjust for variables like solvent effects .

Basic: What are the key spectroscopic signatures for confirming the molecular structure?

Methodological Answer:

  • IR Spectroscopy : Sulfonyl S=O stretches at 1150–1300 cm1^{-1} .
  • 1^1H NMR : Aromatic protons from chlorophenyl (δ 7.6–7.8 ppm) and methoxyphenyl (δ 6.8–7.2 ppm) groups .
  • X-ray Crystallography : Resolve spirocyclic geometry (bond angles ~90° at the spiro carbon) .

Advanced: How to design experiments to elucidate the mechanism of action against biological targets?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina to predict binding modes with target proteins (e.g., kinases) .
  • Competitive Binding Assays : Employ fluorescent probes (e.g., ATP-competitive inhibitors) to quantify displacement kinetics .
  • Gene Knockdown : Validate target relevance via siRNA silencing in cell models .

Basic: What stability considerations are critical for storing this compound?

Methodological Answer:

  • Storage Conditions : Store at -20°C in amber vials to prevent light-induced degradation .
  • Moisture Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of sulfonyl groups .
  • Stability Monitoring : Conduct periodic HPLC analysis to detect decomposition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-((4-Chlorophenyl)sulfonyl)-4-((4-methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane
Reactant of Route 2
Reactant of Route 2
8-((4-Chlorophenyl)sulfonyl)-4-((4-methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane

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